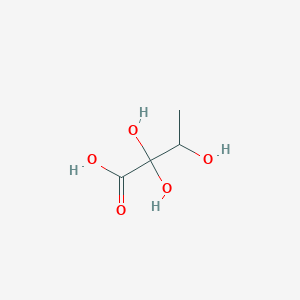![molecular formula C12H26ClNO B14240123 N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride CAS No. 622850-19-5](/img/structure/B14240123.png)
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride is a chemical compound that features an oxirane (epoxide) ring and a quaternary ammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride typically involves the reaction of an epoxide with a tertiary amine. One common method includes the reaction of epichlorohydrin with N,N-dipropylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as column chromatography or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols or thiol alcohols
Aplicaciones Científicas De Investigación
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride involves the interaction of its quaternary ammonium group with biological membranes, leading to membrane disruption. The epoxide ring can react with nucleophilic sites in biological molecules, causing modifications that can inhibit microbial growth or alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis[(oxiran-2-yl)methyl]-4-phenoxyaniline
- N-methyl-N-[(oxiran-2-yl)methyl]cyclopropanamine
- 1,3,5-tris[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione
Uniqueness
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride is unique due to its combination of an epoxide ring and a quaternary ammonium group, which imparts both reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
622850-19-5 |
|---|---|
Fórmula molecular |
C12H26ClNO |
Peso molecular |
235.79 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl(tripropyl)azanium;chloride |
InChI |
InChI=1S/C12H26NO.ClH/c1-4-7-13(8-5-2,9-6-3)10-12-11-14-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YQFOHQBSENCNTR-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+](CCC)(CCC)CC1CO1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


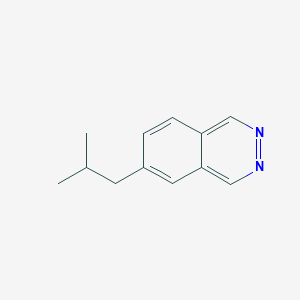
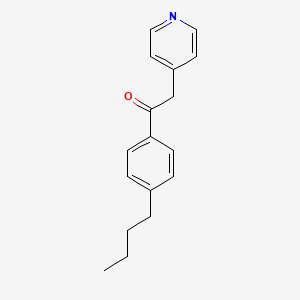
![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)
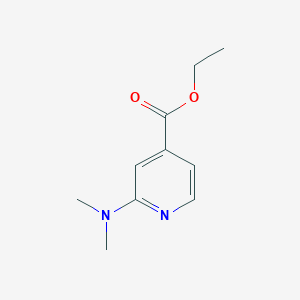
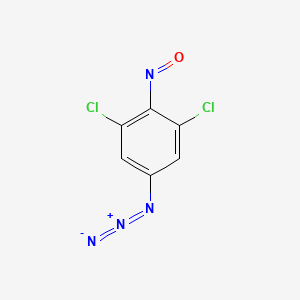
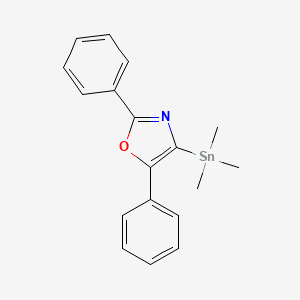
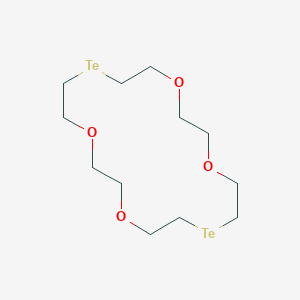
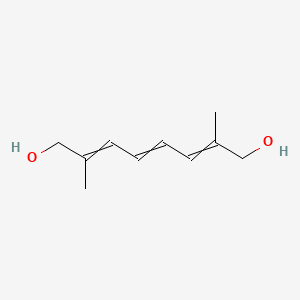
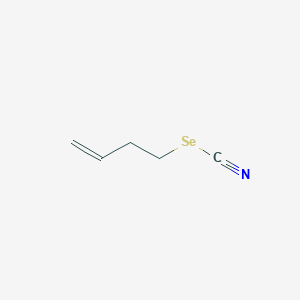
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)
